molecular formula C29H30N4O3 B11161717 1-(2-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide

1-(2-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11161717
M. Wt: 482.6 g/mol
InChI Key: QZMWPPWLZFUKCQ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules with high functional group tolerance.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer specific biological activities and make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C29H30N4O3

Molecular Weight

482.6 g/mol

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C29H30N4O3/c1-21-9-5-8-14-26(21)33-20-22(19-27(33)34)28(35)30-25-13-7-6-12-24(25)29(36)32-17-15-31(16-18-32)23-10-3-2-4-11-23/h2-14,22H,15-20H2,1H3,(H,30,35)

InChI Key

QZMWPPWLZFUKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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